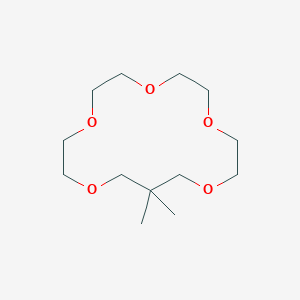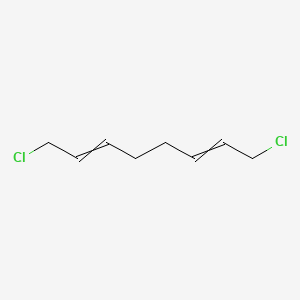
1,3-Dichloro-5-decylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-5-decylbenzene is an organic compound belonging to the class of benzene derivatives It is characterized by the presence of two chlorine atoms and a decyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-decylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of decylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes. These processes may include Friedel-Crafts alkylation followed by chlorination. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-5-decylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrocarbons.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
1,3-Dichloro-5-decylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-5-decylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atoms and the decyl group influence the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The pathways involved include the formation of reactive intermediates such as carbocations and the subsequent stabilization through resonance effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dichlorobenzene: Lacks the decyl group, making it less hydrophobic.
1,4-Dichloro-2-decylbenzene: Similar structure but different substitution pattern.
1,3-Dichloro-5-iodobenzene: Contains iodine instead of a decyl group, leading to different reactivity.
Uniqueness
1,3-Dichloro-5-decylbenzene is unique due to the presence of both chlorine atoms and a long alkyl chain, which imparts distinct chemical and physical properties. This combination makes it suitable for specific applications where both hydrophobicity and reactivity are required .
Propriétés
Numéro CAS |
87969-84-4 |
|---|---|
Formule moléculaire |
C16H24Cl2 |
Poids moléculaire |
287.3 g/mol |
Nom IUPAC |
1,3-dichloro-5-decylbenzene |
InChI |
InChI=1S/C16H24Cl2/c1-2-3-4-5-6-7-8-9-10-14-11-15(17)13-16(18)12-14/h11-13H,2-10H2,1H3 |
Clé InChI |
ZICWDNALSLJJKW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC(=CC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[(4-fluorophenyl)carbamoyl]benzamide](/img/structure/B14406178.png)
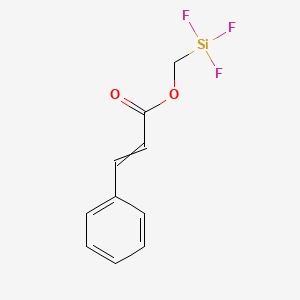
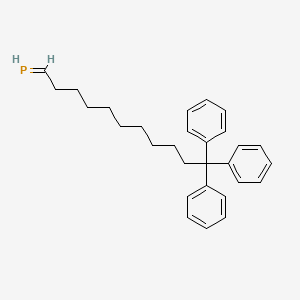
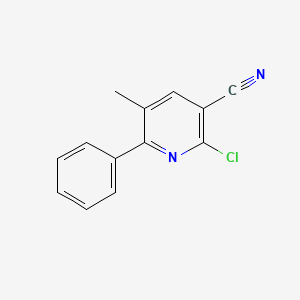

![N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)-2-methylpropanamide](/img/structure/B14406198.png)
![benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14406208.png)
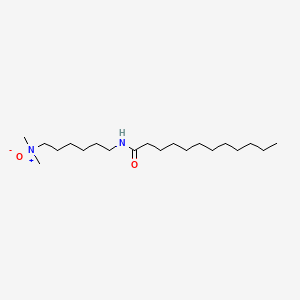

![3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14406234.png)
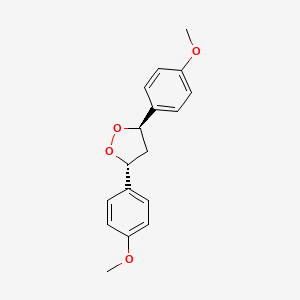
![4-[(Naphthalen-1-yl)oxy]butane-2-sulfonic acid](/img/structure/B14406246.png)
